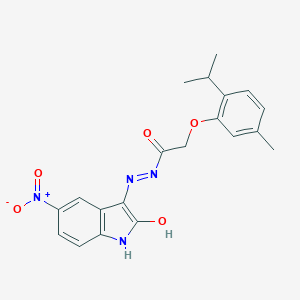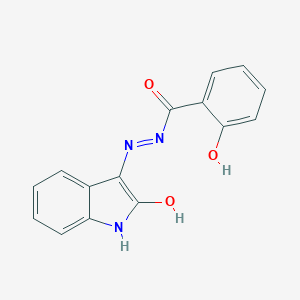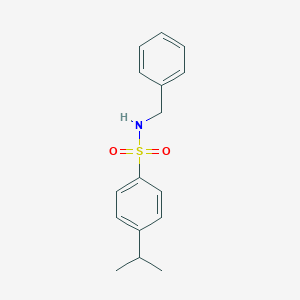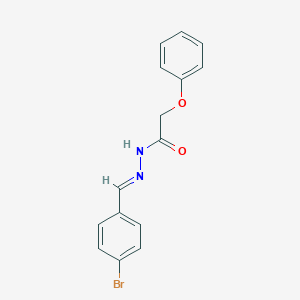
(E)-2-(2-isopropyl-5-methylphenoxy)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2-isopropyl-5-methylphenoxy)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide is a useful research compound. Its molecular formula is C20H20N4O5 and its molecular weight is 396.4g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-isopropyl-5-methylphenoxy)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-isopropyl-5-methylphenoxy)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives are known for their diverse biological and clinical applications. For instance, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . These derivatives have been studied for their pharmacological activities, including their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Synthesis and Applications in Drug Development
The synthesis of indole derivatives is a key area of research due to their prevalence in many biologically active compounds. Methods like Fischer indole synthesis are used to create complex indole structures that can serve as building blocks for pharmaceuticals .
Therapeutic Potential
Compounds containing indole moieties have been explored for their therapeutic potential. Their structural complexity allows for a wide range of chemical modifications, leading to the discovery of new drugs with various pharmacological effects .
properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-11(2)14-6-4-12(3)8-17(14)29-10-18(25)22-23-19-15-9-13(24(27)28)5-7-16(15)21-20(19)26/h4-9,11,21,26H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJOBZWMWHWDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)
![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)
![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)

